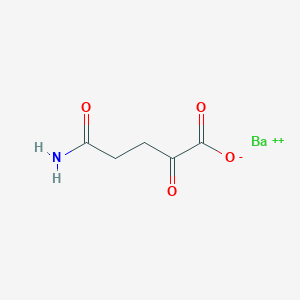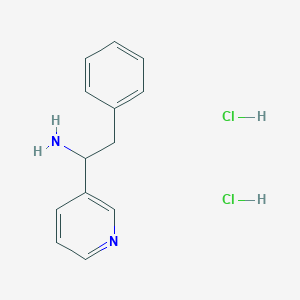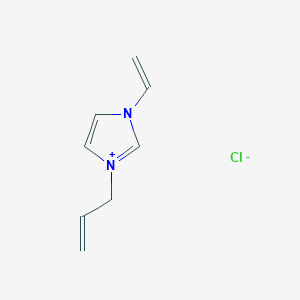
Lead hydroxide oxide sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lead hydroxide oxide sulfate is a complex inorganic compound with the chemical formula Pb(OH)2·PbO·PbSO4. This compound is known for its unique structure, which combines lead hydroxide, lead oxide, and lead sulfate. It is often encountered in various industrial and chemical processes due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Lead hydroxide oxide sulfate can be synthesized through several methods. One common approach involves the reaction of lead nitrate with sodium hydroxide to form lead hydroxide, which is then treated with sulfuric acid to produce lead sulfate. The overall reaction can be represented as follows: [ \text{Pb(NO}_3\text{)}_2 + 2\text{NaOH} \rightarrow \text{Pb(OH)}_2 + 2\text{NaNO}_3 ] [ \text{Pb(OH)}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{PbSO}_4 + 2\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, this compound is often produced as a byproduct of lead-acid battery recycling. The spent lead paste from batteries is treated with sulfuric acid and other reagents to recover lead compounds, including this compound .
化学反应分析
Types of Reactions
Lead hydroxide oxide sulfate undergoes various chemical reactions, including:
Oxidation: Lead hydroxide can be oxidized to lead oxide.
Reduction: Lead sulfate can be reduced to lead sulfide under certain conditions.
Substitution: Lead hydroxide can react with acids to form different lead salts.
Common Reagents and Conditions
Oxidation: Involves reagents like oxygen or hydrogen peroxide.
Reduction: Typically requires reducing agents such as hydrogen gas or carbon.
Substitution: Acids like hydrochloric acid or nitric acid are commonly used.
Major Products Formed
Oxidation: Lead oxide (PbO)
Reduction: Lead sulfide (PbS)
Substitution: Lead chloride (PbCl2), lead nitrate (Pb(NO3)2)
科学研究应用
Lead hydroxide oxide sulfate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other lead compounds.
Biology: Studied for its potential effects on biological systems, particularly in toxicology.
Medicine: Investigated for its potential use in medical imaging and radiation shielding.
Industry: Utilized in the production of pigments, ceramics, and glass .
作用机制
The mechanism by which lead hydroxide oxide sulfate exerts its effects involves its interaction with various molecular targets. In biological systems, lead ions can interfere with enzyme function and cellular processes by binding to sulfhydryl groups and other functional groups in proteins. This can lead to oxidative stress and disruption of cellular homeostasis .
相似化合物的比较
Similar Compounds
Lead(II) hydroxide (Pb(OH)2): A simpler compound with similar hydroxide groups.
Lead(II) oxide (PbO): Known for its use in glass and ceramics.
Lead(II) sulfate (PbSO4): Commonly found in lead-acid batteries.
Uniqueness
Lead hydroxide oxide sulfate is unique due to its combination of hydroxide, oxide, and sulfate groups, which confer distinct chemical properties and reactivity compared to its individual components .
属性
CAS 编号 |
11083-39-9 |
|---|---|
分子式 |
Pb4(OH)2O2(SO4) |
分子量 |
990.87 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/structure/B1149225.png)





![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1149240.png)
